(2Z)-2-{[2-(morpholin-4-yl)-5-nitrophenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one
Description
The compound (2Z)-2-{[2-(morpholin-4-yl)-5-nitrophenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one belongs to the class of azabicyclic derivatives featuring a quinuclidinone core (1-azabicyclo[2.2.2]octan-3-one) conjugated with a substituted benzylidene moiety. Its structure includes:
- A quinuclidinone scaffold, a rigid bicyclic system with a ketone group at position 3.
- A Z-configured benzylidene group at position 2, substituted with a morpholin-4-yl group (position 2 of the phenyl ring) and a nitro group (position 5).
This compound’s synthesis likely involves a condensation reaction between a substituted benzaldehyde and the quinuclidinone core, analogous to methods described for related azadienes .
Properties
IUPAC Name |
(2Z)-2-[(2-morpholin-4-yl-5-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c22-18-13-3-5-19(6-4-13)17(18)12-14-11-15(21(23)24)1-2-16(14)20-7-9-25-10-8-20/h1-2,11-13H,3-10H2/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWHXKRSBUICBO-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(=O)/C2=C/C3=C(C=CC(=C3)[N+](=O)[O-])N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-{[2-(morpholin-4-yl)-5-nitrophenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one, also known as 1-azabicyclo[2.2.2]octanone, is a member of the azabicyclic compound family which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 290.32 g/mol. The structure features a morpholine ring and a nitrophenyl group, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O₃ |
| Molecular Weight | 290.32 g/mol |
| IUPAC Name | (2Z)-2-{[2-(morpholin-4-yl)-5-nitrophenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one |
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of azabicyclic compounds have shown effectiveness against various bacterial strains, suggesting that (2Z)-2-{[2-(morpholin-4-yl)-5-nitrophenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one may possess similar activities.
Anticancer Properties
Studies have demonstrated that azabicyclic compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For example, compounds targeting specific signaling pathways in cancer cells have shown promising results in preclinical models.
Neuroprotective Effects
Given the structural similarity to other neuroactive compounds, the potential neuroprotective effects of this compound are being explored. Research has indicated that similar compounds can modulate neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases.
The mechanism by which (2Z)-2-{[2-(morpholin-4-yl)-5-nitrophenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to disease processes.
- Receptor Modulation : It may interact with neurotransmitter receptors or other cellular receptors, influencing signal transduction pathways.
- DNA Interaction : Similar compounds have been shown to bind to DNA, leading to inhibition of replication and transcription processes.
Case Studies
Recent studies have highlighted the biological activity of related compounds:
-
Study on Antimicrobial Activity :
A recent study evaluated the antimicrobial effects of a series of azabicyclic derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting strong antimicrobial potential.This suggests that further investigation into (2Z)-2-{[2-(morpholin-4-yl)-5-nitrophenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one could yield promising results in antimicrobial drug development.Compound MIC (µg/mL) Azabicyclic Derivative A 10 Azabicyclic Derivative B 25 -
Anticancer Activity Assessment :
Another study assessed the anticancer effects of azabicyclic compounds on human cancer cell lines, revealing IC50 values in the nanomolar range for several derivatives.These findings support the hypothesis that (2Z)-2-{[2-(morpholin-4-yl)-5-nitrophenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one may exhibit similar anticancer properties.Compound IC50 (nM) Azabicyclic Derivative C 50 Azabicyclic Derivative D 75
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural and Electronic Effects
Substituent Polarity: The morpholino group in the target compound introduces a polar, hydrogen-bond-accepting moiety, improving aqueous solubility compared to halogenated analogs (e.g., 4-chloro or 2,4-dichloro derivatives) .
Lipophilicity: Chloro and dichloro derivatives exhibit higher logP values due to halogen substituents, favoring membrane permeability but reducing solubility . The trifluoromethyl group (C₁₅H₁₄F₃NO) balances moderate lipophilicity with metabolic resistance, a feature absent in the nitro/morpholino-substituted target .
Conformational Rigidity: The quinuclidinone core imposes rigid geometry across all analogs, but bulky substituents (e.g., morpholino) may influence ring puckering or crystal packing, as analyzed via software like SHELX and WinGX .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
